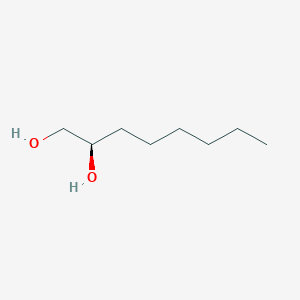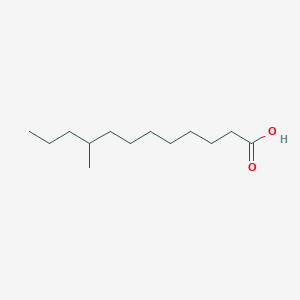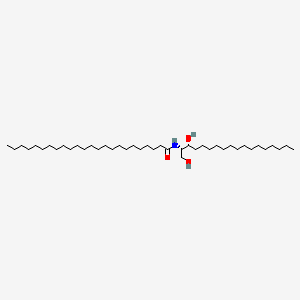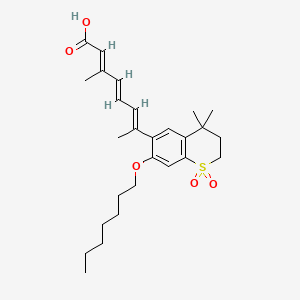
(+)-5-Epi-aristolochene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-5-epi-aristolochene is a sesquiterpene that is 1,2,3,4,4a,5,6,7-octahydronaphthalene substituted by methyl groups at positions 4 and 4a and a prop-1-en-2-yl group at position 6 (the 4R,4aR,6R-stereoisomer). It has a role as a plant metabolite. It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.
Applications De Recherche Scientifique
Enzymatic Activities and Biosynthesis : (+)-5-Epi-aristolochene dihydroxylase (EAH) has been studied for its role in hydroxylating sesquiterpene hydrocarbons like 5-epi-aristolochene to generate capsidiol, an antimicrobial compound in plants (Greenhagen et al., 2003). The cloning, expression, and functional characterization of 5-epi-aristolochene-1,3-dihydroxylase from tobacco also highlight its critical role in the formation of capsidiol (Ralston et al., 2001).
Microbial Production : Research into the microbial production of terpenoids, including 5-epi-aristolochene, has been conducted. The use of engineered yeast for in vivo production of sesquiterpenoids shows significant potential for the biosynthesis of valuable terpenoids like 5-epi-aristolochene (Nguyen, Macnevin, & Ro, 2012).
Gene Expression Studies : The expression of genes related to sesquiterpene phytoalexin biosynthetic enzymes in plant leaves, including those for 5-epi-aristolochene synthase, has been studied. This is crucial for understanding plant defense mechanisms against pathogens (Maldonado-Bonilla, Betancourt-Jiménez, & Lozoya-Gloria, 2008).
Structural Analysis : The crystal structure determination of aristolochene synthase, which catalyzes the formation of 5-epi-aristolochene, provides insights into the cyclization of farnesyl diphosphate and the evolution of templates for cyclization reactions (Shishova et al., 2007).
Metabolic Engineering : Research on metabolic engineering of plants for increased production of sesquiterpenes, like (+)-valencene, involves understanding the competition for farnesyl diphosphate with enzymes like 5-epi-aristolochene synthase (Cankar et al., 2015).
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15-/m1/s1 |
Clé InChI |
YONHOSLUBQJXPR-UMVBOHGHSA-N |
SMILES isomérique |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
SMILES canonique |
CC1CCCC2=CCC(CC12C)C(=C)C |
Synonymes |
5-epi-aristolochene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)





![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)



![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)
